Meticrane

Medicinal Chemistry Scaffold Hopping Structure-Activity Relationship

Meticrane (CAS 1084-65-7, molecular formula C₁₀H₁₃NO₄S₂, MW 275.34) is a sulphonamide-derivative low-ceiling diuretic classified under ATC C03BA09. Unlike the majority of thiazide and thiazide-like diuretics that share a benzothiadiazine or indole nucleus, meticrane is built on a thiochromane 1,1-dioxide scaffold—a bicyclic structure in which a thiopyran ring replaces the thiadiazine ring.

Molecular Formula C10H13NO4S2
Molecular Weight 275.3 g/mol
CAS No. 1084-65-7
Cat. No. B1676496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMeticrane
CAS1084-65-7
SynonymsMeticrane
Molecular FormulaC10H13NO4S2
Molecular Weight275.3 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1S(=O)(=O)N)S(=O)(=O)CCC2
InChIInChI=1S/C10H13NO4S2/c1-7-5-8-3-2-4-16(12,13)10(8)6-9(7)17(11,14)15/h5-6H,2-4H2,1H3,(H2,11,14,15)
InChIKeyFNQQBFNIYODEMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Meticrane (CAS 1084-65-7): A Thiochromane-Based, Low-Ceiling Diuretic Distinct from Classical Benzothiadiazine Thiazides


Meticrane (CAS 1084-65-7, molecular formula C₁₀H₁₃NO₄S₂, MW 275.34) is a sulphonamide-derivative low-ceiling diuretic classified under ATC C03BA09 [1]. Unlike the majority of thiazide and thiazide-like diuretics that share a benzothiadiazine or indole nucleus, meticrane is built on a thiochromane 1,1-dioxide scaffold—a bicyclic structure in which a thiopyran ring replaces the thiadiazine ring [2]. It inhibits the sodium-chloride symporter (NCC/SLC12A3) in the distal convoluted tubule, promoting natriuresis and diuresis [3]. Marketed solely in Japan under the trade names Arresten and Fontiliz at oral doses of 150–300 mg/day for essential hypertension, meticrane occupies a narrow therapeutic niche and possesses a documented secondary pharmacology distinct from its in-class counterparts [1][3].

Why Suppliers Cannot Interchange Meticrane with Generic Thiazide or Thiazide-Like Diuretics for Research and Procurement


Meticrane cannot be freely substituted by hydrochlorothiazide, chlorthalidone, indapamide, or trichlormethiazide because its thiochromane core imparts a distinct physicochemical and pharmacological fingerprint that diverges from all benzothiadiazine- or indole-based diuretics. The sulfur-containing thiopyran ring alters electronic distribution, lipophilicity (XLogP3 = 0.5), solubility (freely soluble in DMSO at ≥50 mg/mL but practically insoluble in water), and hydrogen-bonding capacity relative to the benzothiadiazine series [1]. These scaffold-level differences translate to a unique polypharmacology profile, including potent peripheral-type benzodiazepine receptor (PBR) inhibition (IC₅₀ 1 μM) that is not shared by canonical thiazides, and a Connectivity Map (cMap) gene-expression perturbation signature that has been experimentally validated to synergize with CTLA-4 immune checkpoint blockade in vivo—a property absent from comparator diuretics [2]. Furthermore, meticrane's effective clinical dose range (75–300 mg/day) is an order of magnitude higher than that of indapamide (≤2.5 mg/day) or trichlormethiazide (≤4 mg/day), reflecting distinct pharmacokinetic and potency characteristics that preclude simple dose-equivalence calculations [3]. Researchers and industrial procurers who require batch-to-batch reproducibility for in vitro and in vivo studies must therefore specify meticrane by CAS number rather than accepting a class-level generic alternative.

Quantitative Comparative Evidence for Meticrane (CAS 1084-65-7) Versus Its Closest Analogs


Chemical Scaffold Class Divergence: Thiochromane 1,1-Dioxide vs. Benzothiadiazine 1,1-Dioxide Core

Meticrane is the only clinically approved diuretic built on a thiochromane 1,1-dioxide nucleus, whereas hydrochlorothiazide, trichlormethiazide, and chlorthalidone are all based on the benzothiadiazine 1,1-dioxide scaffold [1][2]. This isosteric replacement of the thiadiazine nitrogen with a carbon atom in the thiopyran ring eliminates a hydrogen-bond acceptor site and alters the electronic character of the sulfonamide-bearing aromatic system, as evidenced by computed descriptors (XLogP3 = 0.5 for meticrane vs. -0.07 for hydrochlorothiazide) [1]. In a study of AMPA receptor positive allosteric modulators, thiochroman 1,1-dioxide analogues consistently exhibited lower binding affinity than their corresponding benzothiadiazine 1,1-dioxide counterparts, confirming that the scaffold switch produces a measurable, reproducible shift in biological target engagement [3].

Medicinal Chemistry Scaffold Hopping Structure-Activity Relationship

Peripheral-Type Benzodiazepine Receptor (PBR) Inhibition: IC₅₀ = 1 μM—An Off-Target Absent in Classical Thiazides

Meticrane is a potent inhibitor of the peripheral-type benzodiazepine receptor (PBR/TSPO) with a reported IC₅₀ of 1 μM . In contrast, no PBR inhibitory activity has been reported for hydrochlorothiazide, chlorthalidone, or indapamide at comparable concentrations. This property is pharmacologically relevant because PBR is involved in mitochondrial cholesterol transport, steroidogenesis, and apoptosis regulation . The combination of NCC inhibition (diuresis) and PBR modulation in a single molecule is unique among approved diuretic agents and may explain meticrane's distinct biological fingerprint.

Off-target pharmacology PBR/TSPO Drug repurposing

cMap-Predicted and Experimentally Validated Synergy with CTLA-4 Immune Checkpoint Blockade: Significantly Enhanced Anti-Tumor Efficacy in Murine Mesothelioma

In a network-based drug repurposing study (Lesterhuis et al., 2015), meticrane was identified as a top-ranked drug from Connectivity Map (cMap) analysis of gene expression signatures associated with anti-CTLA-4 response in a murine AB1-HA mesothelioma model [1]. Co-administration of meticrane with anti-CTLA-4 antibody significantly enhanced treatment efficacy (Fig. 5b), with meticrane-treated mice showing improved tumor regression and survival compared to anti-CTLA-4 alone [1]. Critically, meticrane has no intrinsic anti-cancer or immune-stimulating activity; its effect is purely synergistic with checkpoint blockade [1]. This cMap-predicted, experimentally confirmed immunotherapy-sensitizing property has not been demonstrated for any other thiazide or thiazide-like diuretic.

Immuno-oncology Connectivity Map Drug Repurposing

Dose-Equivalence in Combination Antihypertensive Regimens: Meticrane ≤75 mg vs. Indapamide ≤1 mg and Chlorthalidone ≤25 mg

In published combination antihypertensive regimens using an angiotensin receptor blocker (ARB) backbone, the recommended maximum concomitant doses for thiazide-related diuretics differ by more than an order of magnitude on a milligram basis: meticrane ≤75 mg, indapamide ≤1 mg, trichlormethiazide ≤1 mg, and chlorthalidone ≤25 mg [1]. This dose hierarchy reflects meticrane's lower intrinsic diuretic potency per unit mass relative to indapamide and trichlormethiazide. For in vivo hypertension research, direct milligram-to-milligram substitution of meticrane with indapamide would result in profound overdosing; conversely, using meticrane at indapamide-equivalent doses would yield sub-therapeutic diuresis.

Hypertension Combination Therapy Dose-Response

Non-Canonical Application: Inhibition of Mycotoxin Patulin Production (43% at 10 μM in vitro, 41% Reduction in vivo on Apples) Not Reported for Other Thiazide Diuretics

Meticrane was identified via virtual screening and experimentally validated as an inhibitor of Penicillium expansum GMC oxidoreductase, the terminal enzyme in the patulin biosynthetic pathway [1]. In vitro, meticrane inhibited patulin production by 43% at a concentration of 10 μM, outperforming 6-hydroxycoumarin which required 1 mM to achieve 81% inhibition [1]. In vivo, topical application of meticrane at 100 μg/wound on apples reduced patulin production by 41%, compared to 60% reduction by 6-hydroxycoumarin at the same dose [1]. This antifungal mycotoxin-suppressing activity has not been reported for any other thiazide or thiazide-like diuretic.

Mycotoxin Control Agricultural Application GMC Oxidoreductase

Solubility Profile: High DMSO Solubility (55 mg/mL; 199.75 mM) Enables In Vitro Stock Preparation, but Complete Water Insolubility Demands Formulation Excipients

Meticrane exhibits solubility of 55 mg/mL (199.75 mM) in DMSO at 25°C but is practically insoluble in both water (<0.1 mg/mL) and ethanol . This solubility profile is comparable to that of many benzothiadiazine diuretics (e.g., HCTZ is also poorly water-soluble) but meticrane's DMSO solubility permits the preparation of concentrated stock solutions for in vitro assays without the use of organic co-solvents that may denature proteins or interfere with cell-based readouts. For in vivo administration, meticrane requires a co-solvent system; a validated formulation uses 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline to achieve ≥2.5 mg/mL clarity .

Formulation Solubility In Vivo Dosing

Evidence-Backed Research and Industrial Application Scenarios for Meticrane (CAS 1084-65-7)


Immuno-Oncology Drug Repurposing: CTLA-4 Checkpoint Blockade Combination Studies

Meticrane is uniquely positioned as a cMap-validated, experimentally confirmed enhancer of anti-CTLA-4 immunotherapy. In murine mesothelioma, co-treatment with meticrane (400 mg/kg i.p., 10 days) significantly improved tumor regression and survival over anti-CTLA-4 monotherapy (Lesterhuis et al., 2015) [1]. This synergy occurs despite meticrane having no intrinsic anti-cancer or immune-stimulating activity, making it a clean tool compound for dissecting the molecular networks underlying checkpoint blockade response. Researchers should source high-purity (>98%) meticrane and prepare it in DMSO stock solutions (160 mg/mL) for i.p. administration. No alternative thiazide diuretic has been shown to replicate this effect, so procurement must specify CAS 1084-65-7.

Food Safety and Mycotoxin Control: Inhibition of Patulin Biosynthesis in Post-Harvest Fruit

Meticrane's validated inhibition of Penicillium expansum GMC oxidoreductase—the terminal enzyme in patulin production—opens a non-clinical application in agricultural biotechnology [1]. With 43% patulin reduction at 10 μM in vitro and 41% reduction at 100 μg/wound in vivo on apples, meticrane serves as a lead compound for developing food-safe patulin control agents [1]. This application is exclusive to meticrane; no other diuretic has demonstrated this activity. Industrial research groups should procure meticrane in gram quantities for formulation development and field testing.

PBR/TSPO Pharmacological Research: A Diuretic with Peripheral Benzodiazepine Receptor Inhibitory Activity

Meticrane's PBR (TSPO) inhibition (IC₅₀ = 1 μM) makes it a valuable dual-pharmacology tool for studies intersecting diuretic mechanisms with mitochondrial cholesterol transport and neurosteroidogenesis [1]. Researchers investigating TSPO function in renal or cardiovascular tissues can use meticrane to simultaneously inhibit NCC and PBR, a combination not achievable with any other approved diuretic. Standard thiazides like HCTZ or chlorthalidone will not provide PBR modulation and are unsuitable substitutes.

Preclinical Hypertension Combination Therapy Modeling Using ARB-Diuretic Regimens

For researchers modeling Japanese guideline-based combination antihypertensive therapy, meticrane at ≤75 mg/day in combination with an ARB (e.g., olmesartan 5–40 mg) provides a defined, clinically validated dose ratio [1]. Meticrane's lower potency per mg relative to indapamide or trichlormethiazide allows finer dose titration in rodent hypertension models. Procurement of meticrane (rather than a more potent generic thiazide) is essential to avoid overdosing and to maintain fidelity to the published clinical regimen.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Meticrane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.